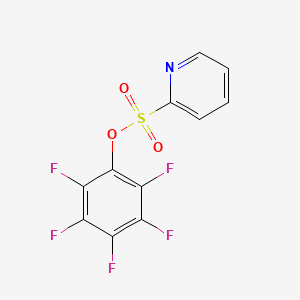

Pentafluorophenyl pyridine-2-sulfonate

CAS No.: 1199262-21-9

Cat. No.: VC12023953

Molecular Formula: C11H4F5NO3S

Molecular Weight: 325.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199262-21-9 |

|---|---|

| Molecular Formula | C11H4F5NO3S |

| Molecular Weight | 325.21 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate |

| Standard InChI | InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H |

| Standard InChI Key | HUNMTSONVAJCQW-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

| Canonical SMILES | C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Introduction

Structural and Molecular Characteristics

Pentafluorophenyl pyridine-2-sulfonate belongs to the class of aryl sulfonates, featuring a pyridine ring substituted with a sulfonate ester group at the 2-position and a pentafluorophenyl group attached via the oxygen atom. Its molecular formula, , corresponds to a molecular weight of 325.21 g/mol . The SMILES notation accurately captures its connectivity, while the InChIKey provides a unique identifier for computational and database applications .

The pentafluorophenyl group enhances the compound’s electrophilicity, making the sulfonate ester more reactive toward nucleophilic substitution compared to non-fluorinated analogs. This reactivity is further modulated by the electron-withdrawing effects of the pyridine ring, which stabilizes the transition state during reactions.

Synthesis and Manufacturing

The synthesis of pentafluorophenyl pyridine-2-sulfonate typically involves a two-step process. First, pyridine-2-sulfonyl chloride is prepared via chlorination of pyridine-2-sulfonic acid. This intermediate is then reacted with pentafluorophenol in the presence of a base such as triethylamine, which facilitates the deprotonation of the phenolic oxygen and promotes nucleophilic attack on the sulfonyl chloride. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and achieves a yield of approximately 76%.

Table 1: Key Synthetic Parameters

| Parameter | Value |

|---|---|

| Starting Materials | Pyridine-2-sulfonyl chloride, Pentafluorophenol |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 25°C |

| Yield | 76% |

This method contrasts with alternative routes that employ less stable sulfonylating agents, underscoring the compound’s advantages in terms of handling and storage stability.

Physicochemical Properties

Pentafluorophenyl pyridine-2-sulfonate exhibits notable physicochemical characteristics, including high thermal stability and low hygroscopicity. Mass spectrometry data reveal prominent adducts, with the ion observed at 325.99050 and a predicted collision cross section (CCS) of 173.9 Ų . These properties are critical for its application in analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) platforms.

Table 2: Predicted Collision Cross Sections (CCS)

| Adduct | CCS (Ų) | |

|---|---|---|

| 325.99050 | 173.9 | |

| 347.97244 | 181.9 | |

| 343.01704 | 176.5 |

The compound’s solubility profile is dominated by its affinity for aprotic solvents such as acetonitrile and tetrahydrofuran, with limited solubility in aqueous media—a trait attributable to the hydrophobic pentafluorophenyl group .

Applications in Organic Synthesis and Pharmaceuticals

As a sulfonylating agent, pentafluorophenyl pyridine-2-sulfonate enables the efficient synthesis of sulfonamides, a class of compounds with broad pharmacological relevance. Its reactivity with primary and secondary amines under mild conditions (e.g., room temperature, polar aprotic solvents) allows for the preparation of sulfonamide derivatives without requiring harsh acids or elevated temperatures. This advantage is particularly valuable in the synthesis of heat-sensitive intermediates.

Recent studies have explored its utility in peptide modification, where the sulfonate group serves as a leaving group in solid-phase synthesis strategies. For example, coupling with resin-bound amines facilitates the iterative construction of sulfonamide-linked peptidomimetics, which are of interest in protease inhibition and cancer therapy.

Toxicological and Environmental Considerations

Despite its utility, pentafluorophenyl pyridine-2-sulfonate falls within the PFAS category, raising concerns about environmental persistence and bioaccumulation. With a molar mass of 325.21 g/mol, it qualifies as a low-molar-mass PFAS, which are generally associated with greater mobility in aquatic systems and potential for transmembrane penetration in biological organisms . Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have intensified scrutiny of such compounds, necessitating rigorous lifecycle assessments and waste management protocols .

To date, no published studies directly address the compound’s ecotoxicological profile, highlighting a critical gap in the literature. Preliminary analog-based risk assessments suggest that its environmental half-life may exceed 12 months in aqueous environments, warranting further investigation into degradation pathways and remediation strategies .

Recent Research and Future Directions

Current research focuses on optimizing the compound’s synthetic accessibility and expanding its application scope. A 2025 perspective in Macromolecules emphasized the need for alternatives to persistent PFASs, indirectly underscoring the importance of developing biodegradable variants of pentafluorophenyl pyridine-2-sulfonate . Innovations in catalytic fluorination and green chemistry approaches may enable the design of derivatives with reduced environmental footprints while retaining desirable reactivity.

Emerging applications in materials science include its use as a crosslinking agent in fluoropolymer synthesis, where the sulfonate group participates in nucleophilic aromatic substitution reactions with polymeric amines. Such materials exhibit enhanced thermal stability and chemical resistance, making them candidates for high-performance coatings and membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume